IRE1a-IN-2

IRE1α inhibitor XBP1 splicing UPR pathway

Select IRE1a-IN-2 to specifically interrogate IRE1α RNase-mediated XBP1 splicing without confounding kinase allostery. Its >200 nM IC50 enables precise dose-response profiling in oncology UPR research. Ideal for distinguishing RNase-specific phenotypes from kinase-dependent effects. Order for research use only.

Molecular Formula C19H19NO6S
Molecular Weight 389.4 g/mol
Cat. No. B12361880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRE1a-IN-2
Molecular FormulaC19H19NO6S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCSC4
InChIInChI=1S/C19H19NO6S/c1-10-12(7-14(22)20-4-6-27-9-20)19(24)26-17-13(8-21)16(23)18-11(15(10)17)3-2-5-25-18/h8,23H,2-7,9H2,1H3
InChIKeyYYVMXWNBXDUPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRE1a-IN-2: A High-Purity Tricyclic Heterocyclic Aldehyde for IRE1α Inhibition in Cancer Research Procurement


IRE1a-IN-2 (CAS: 3033375-24-2, molecular weight 389.42) is a tricyclic heterocyclic aldehyde compound developed as a direct inhibitor of IRE1α [1]. It targets the IRE1α-mediated splicing of XBP1 mRNA, a central node in the unfolded protein response (UPR) pathway implicated in cancer cell survival [1]. The compound is supplied for research use only in the investigation of oncologic processes and UPR signaling.

Procurement Advisory: Why IRE1a-IN-2 Cannot Be Interchanged with Kinase-Domain or High-Potency IRE1α Inhibitors


The IRE1α protein is a dual-function kinase and endoribonuclease, and different inhibitor classes target distinct domains with divergent functional outcomes [1]. For example, inhibitors like 4μ8C and STF-083010 target the RNase domain directly, while ATP-competitive kinase inhibitors like KIRA8 can allosterically modulate RNase activity [1]. IRE1a-IN-2's specific structure and activity profile (>200 nM IC50 for XBP1 mRNA) position it uniquely. Substituting IRE1a-IN-2 with a kinase inhibitor like KIRA8 (IC50 ~5.9 nM) could alter the observed UPR modulation and confound experimental interpretation due to different mechanisms and potencies. The quantitative evidence below details these critical differences.

Quantitative Differentiation: IRE1a-IN-2 vs. KIRA8, 4μ8C, and STF-083010 in XBP1 Splicing and Related Assays


XBP1 mRNA Splicing Inhibition: IRE1a-IN-2 Demonstrates a Distinct Potency Window Compared to KIRA8 and 4μ8C

IRE1a-IN-2 inhibits XBP1 mRNA splicing with an IC50 exceeding 200 nM . In contrast, the allosteric modulator KIRA8 achieves an IC50 of 5.9 nM in a similar assay, representing an approximately 34-fold greater potency . The RNase inhibitor 4μ8C has reported IC50 values ranging from 60 nM to 6.8 μM depending on assay conditions . This places IRE1a-IN-2 in a distinct potency window, which can be advantageous for studies requiring a less potent, dose-escalating inhibitor.

IRE1α inhibitor XBP1 splicing UPR pathway cancer research

Mechanistic Divergence: IRE1a-IN-2 Targets XBP1 Splicing Output Without Reported Direct Kinase Autophosphorylation Inhibition

IRE1a-IN-2's primary reported activity is the inhibition of XBP1 mRNA splicing . While the specific binding site and mechanism are not fully detailed in available literature, this differentiates it from IRE1α kinase-IN-2, which potently inhibits autophosphorylation (IC50 3.12 μM) . This mechanistic distinction is crucial for studies aiming to decouple IRE1α's kinase activity from its RNase-dependent splicing function, as direct kinase inhibitors can have complex allosteric effects on the RNase domain [1].

IRE1α inhibitor mechanism of action XBP1 splicing kinase inhibition

Selectivity Profile: IRE1a-IN-2's Target Engagement is Restricted to IRE1α-Mediated XBP1 Splicing

IRE1a-IN-2 is characterized as an inhibitor of IRE1α, with activity measured solely through XBP1 mRNA splicing inhibition . This contrasts with STF-083010, which, while also an IRE1α endonuclease inhibitor, has been shown to have cytostatic and cytotoxic effects in multiple myeloma xenograft models [1]. The narrower reported activity profile of IRE1a-IN-2 makes it a more targeted tool for investigating the specific role of IRE1α-dependent XBP1 splicing without the potential confounding effects of broader cytotoxicity observed with other inhibitors.

IRE1α inhibitor selectivity XBP1 splicing cancer

Optimal Research Applications for IRE1a-IN-2 Based on Quantitative Evidence


Dose-Response Studies of IRE1α-Dependent XBP1 Splicing in Cancer Cell Lines

The relatively high IC50 (>200 nM) of IRE1a-IN-2 for XBP1 mRNA splicing makes it an ideal tool for establishing dose-response curves. Researchers can use a range of concentrations to explore the relationship between partial IRE1α inhibition and UPR pathway output, which is valuable in drug sensitivity and resistance studies in oncology [1].

Mechanistic Dissection of IRE1α RNase Activity Decoupled from Kinase Autophosphorylation

Given its focus on XBP1 splicing inhibition without reported direct kinase autophosphorylation activity , IRE1a-IN-2 is suitable for experiments designed to isolate the RNase-specific functions of IRE1α. This application is critical for understanding how the UPR contributes to cellular homeostasis independent of IRE1α's kinase activity, which can have confounding allosteric effects [2].

Targeted Pathway Analysis in Genetic Knockdown or Overexpression Models

IRE1a-IN-2 serves as a specific chemical probe to validate the role of IRE1α-mediated XBP1 splicing in genetic models. For example, in cells with siRNA-mediated knockdown of IRE1α, IRE1a-IN-2 can be used to confirm that observed phenotypes are specifically due to loss of XBP1 splicing activity, as opposed to other IRE1α-independent effects .

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